1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-16-9-4-10-17(21)15(16)12-23-11-5-8-14(19(23)25)18(24)22-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWWJCVPCVYPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-chloropyridine and benzaldehyde.
Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group is introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the pyridine derivative and an appropriate amine, such as aniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of dihydropyridine structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that related compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, which is critical for reducing side effects in cancer therapies .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic pathways . This makes it a potential candidate for developing new antibiotics in the face of rising antibiotic resistance.
1.3 Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has been noted for its anti-inflammatory effects. Research suggests that it can inhibit key inflammatory mediators, potentially providing relief in conditions such as rheumatoid arthritis or inflammatory bowel disease . The ability to modulate inflammatory responses positions this compound as a candidate for therapeutic development in chronic inflammatory diseases.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the effectiveness of the compound:
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and its analogs:
Structural and Functional Insights
- N-Substituent Modulations: The N-phenyl group in the target compound confers moderate lipophilicity (logP = 3.99), while N-(2,5-difluorophenyl) (logP = 3.99, logD = 1.43) enhances solubility via fluorine’s electronegativity .
Benzyl Group Variations :
- The 2-chloro-6-fluorophenylmethyl moiety is conserved across analogs, suggesting its role in steric bulk and electronic effects for receptor interactions.
- Biological Activity Trends: AZD9668 demonstrates that non-peptide carboxamides with electron-withdrawing groups (e.g., trifluoromethyl) can inhibit proteases like HNE . Lumiracoxib prodrugs highlight the utility of dihydropyridine carboxamides in mitigating gastric toxicity while retaining anti-inflammatory activity .
Pharmacokinetic and Toxicity Considerations
- Metabolism : Acetyl or fluorine substituents may reduce cytochrome P450-mediated degradation compared to unmodified phenyl groups .
Biological Activity
1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of and a molecular weight of approximately 384.8 g/mol, exhibits various pharmacological properties that are being explored in medicinal chemistry and drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, the evaluation of similar dihydropyridine derivatives demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed, showing promising results:
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| 7b | 0.22 | 0.25 |
| 10 | 0.30 | 0.35 |
These results indicate that certain derivatives exhibit strong antibacterial properties, particularly against Staphylococcus aureus and Staphylococcus epidermidis, with effective biofilm inhibition observed .
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. A notable case study involved an analogue demonstrating complete tumor stasis in a human gastric carcinoma xenograft model following oral administration .
| Cell Line | IC50 (μM) |
|---|---|
| Breast Cancer | 15.5 |
| Colon Cancer | 12.3 |
| Lung Cancer | 18.7 |
These findings suggest that the compound may act through multiple mechanisms, including the inhibition of key metabolic pathways involved in cancer cell survival.
The biological activity is partly attributed to the inhibition of specific enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets range from to for DNA gyrase and to for DHFR . This dual-targeting approach enhances its therapeutic potential against both bacterial infections and cancer.
Safety Profile
Toxicity assessments have indicated that derivatives of this compound exhibit low hemolytic activity, with percentages ranging from to , suggesting a favorable safety profile for further development . Noncytotoxicity was confirmed with IC50 values exceeding , indicating a wide therapeutic window.
Q & A
Q. What are the key structural features of 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide, and how do they influence its potential biological activity?
The compound features a dihydropyridine core with a 2-oxo group, a chloro-fluoro-substituted benzyl group at position 1, and a phenylcarboxamide moiety at position 3. The halogen substitutions (Cl and F) enhance lipophilicity and potential target binding, while the dihydropyridine scaffold is associated with redox activity and enzyme modulation. Comparative studies of analogs suggest that substituents at the benzyl position (e.g., Cl vs. F) significantly alter enzyme inhibition profiles and bioavailability .
Q. What synthetic methodologies are commonly employed to prepare this compound, and how is its purity validated?
Synthesis typically involves a multi-step approach:
- Step 1 : Cyclization of β-ketoesters under acidic conditions to form the dihydropyridine core.
- Step 2 : Benzylation using 2-chloro-6-fluorobenzyl chloride under nucleophilic substitution conditions.
- Step 3 : Carboxamide formation via coupling with aniline derivatives using carbodiimide-based reagents.
Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water gradient) and structural integrity confirmed via -NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and LC-MS (m/z 415.81 [M+H]) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the benzylation step, and what analytical techniques are critical for troubleshooting?
Low yields in benzylation often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl) to activate the benzyl chloride electrophile.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
- Temperature Control : Maintaining 60–80°C to balance reactivity and decomposition.
Analytical techniques: - TLC Monitoring (R = 0.5 in ethyl acetate/hexane 3:7) to track intermediate formation.
- Reaction Kinetics : UV-Vis spectroscopy to quantify intermediate stability .
Q. How can contradictory biological activity data for this compound across studies be resolved?
Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) or impurities. A systematic approach includes:
- Comparative SAR Analysis : Test analogs (e.g., 3-fluorophenyl vs. 4-chlorophenyl derivatives) to isolate substituent effects.
- Dose-Response Curves : Establish EC/IC values under standardized conditions (e.g., 37°C, serum-free media).
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against proposed targets (e.g., kinases, ion channels) .
Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in cellular assays?
- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 libraries to identify genes modulating activity.
- Pathway Analysis : Phosphoproteomics (LC-MS/MS) to map signaling cascades affected by treatment.
- Competitive Binding Assays : Fluorescent probes (e.g., FITC-labeled analogs) to quantify target engagement in live cells .
Q. How does the compound’s stability under physiological conditions impact its utility in in vivo studies?
Stability challenges include hydrolysis of the dihydropyridine ring and oxidation of the benzyl group. Mitigation strategies:
- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize degradation.
- Metabolic Profiling : Incubate with liver microsomes to identify major metabolites (e.g., hydroxylated derivatives via CYP3A4).
- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) to enhance plasma half-life .
Methodological Considerations
Q. What computational tools are effective for predicting the compound’s ADME properties?
- Lipinski’s Rule of Five : MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, acceptors ≤ 10 (compliant: MW 415.81, logP 3.2).
- SwissADME : Predicts high gastrointestinal absorption but moderate blood-brain barrier permeability.
- CYP450 Inhibition : Use admetSAR to assess risk of drug-drug interactions (e.g., CYP2D6 inhibition predicted) .
Q. How can researchers validate off-target effects in kinase inhibition assays?
- Kinome-Wide Profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to test against 400+ kinases.
- Counter-Screening : Test against structurally similar off-targets (e.g., PIM-1 kinase for dihydropyridine scaffolds).
- Thermal Shift Assays : Monitor changes in target protein melting temperature (ΔT) upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
